

Avizafone: A Technical Guide to a Water-Soluble Diazepam Prodrug

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Avizafone, a water-soluble prodrug of diazepam, represents a significant advancement in the formulation and administration of benzodiazepines, particularly in emergency medicine.[1][2][3] Developed to overcome the poor aqueous solubility of its parent compound, diazepam, **Avizafone** allows for rapid and reliable intramuscular or intranasal administration.[1][4][5] This technical guide provides an in-depth overview of **Avizafone**, consolidating key data on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug development, and medical research.

Core Chemical and Physical Properties

Avizafone, chemically named (2S)-2,6-diamino-N-{[-(2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide, is designed for enhanced solubility while maintaining the therapeutic efficacy of diazepam upon metabolic conversion.[1][6] Its peptide-based structure facilitates dissolution in aqueous solutions, a critical feature for parenteral formulations.[7][8] While extensively described as "water-soluble," precise quantitative solubility data is not widely published.



Property	Data	Reference
IUPAC Name	(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide	[6]
Synonyms	Pro-Diazepam, L-Lysyl-N-(2- benzoyl-4-chlorophenyl)-N- methylglycinamide	[1][5]
CAS Number	65617-86-9	[6]
Molecular Formula	C22H27CIN4O3	[6]
Molar Mass	430.93 g⋅mol-1	[1]
Melting Point	>151°C (decomposition)	[9]
Solubility	Slightly soluble in Water, Methanol; Soluble in DMSO	[7][9]

Synthesis and Formulation

The synthesis of **Avizafone** involves the coupling of a hydrophilic dipeptide moiety (L-lysylglycine) to a diazepam precursor.[8] The process is typically conducted as a two-step procedure to yield **Avizafone** as a dihydrochloride or dihydrobromide salt, enhancing its stability and solubility.[7][10]

Experimental Protocol: Synthesis of Avizafone Dihydrochloride

This protocol is a representative synthesis based on published literature.[10][11]

Activation and Coupling: (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid
(a protected lysine-glycine dipeptide) is coupled with 5-chloro-2-methylaminobenzophenone. The coupling is typically mediated by standard peptide coupling
reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
(HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)



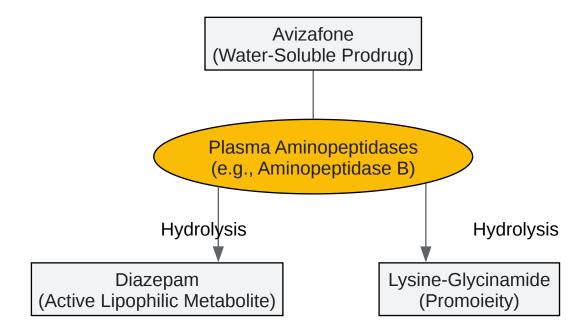
in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

- Deprotection: The benzyloxycarbonyl (Cbz) protecting groups on the lysine moiety are removed. This is typically achieved via catalytic hydrogenation (e.g., using H2 gas with a Palladium on carbon catalyst) or under acidic conditions.
- Salt Formation and Purification: Following deprotection, the resulting Avizafone free base is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent. The crude product is then purified, often by recrystallization or preparative reversed-phase HPLC (RP-HPLC), to yield chirally pure S-avizafone dihydrochloride with >99% purity.[1][12] The final product is dried under vacuum.

Mechanism of Action Metabolic Conversion to Diazepam

Avizafone is a prodrug that requires in vivo metabolic activation to exert its pharmacological effects.[5][13] Following administration, it is rapidly hydrolyzed by endogenous plasma enzymes, specifically aminopeptidases, which cleave the peptide bond.[7][14][15] This enzymatic action releases the active metabolite, diazepam, along with the lysine-glycinamide promoiety.[15] Human aminopeptidase B (APB) has been identified as a key enzyme capable of this bioconversion.[1][16]





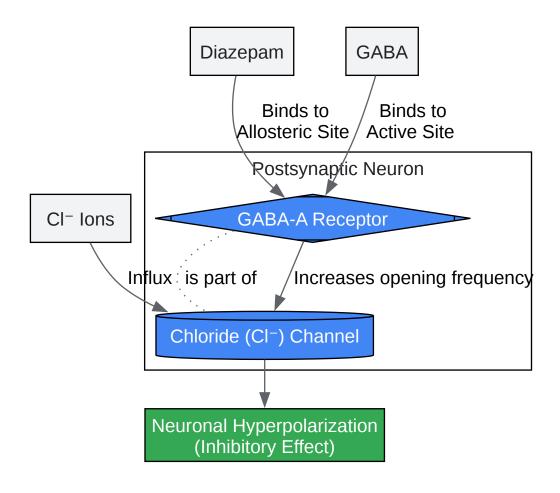
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Caption: Metabolic conversion of **Avizafone** to Diazepam.

Pharmacodynamic Action of Diazepam

Once formed, diazepam acts on the central nervous system by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor.[10][16] Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[10][17] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing widespread inhibitory effects, which manifest as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[10][16]





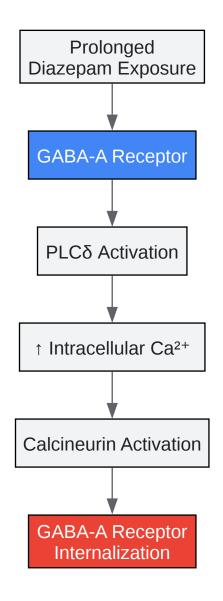
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Caption: Mechanism of action of Diazepam at the GABA-A receptor.

Long-Term Signaling Effects

Prolonged exposure to diazepam can lead to pharmacological tolerance, a phenomenon linked to the downregulation of GABA-A receptors.[17][18] Research indicates this is mediated by specific intracellular signaling cascades. One identified pathway involves the activation of Phospholipase $C\delta$ (PLC δ) downstream of the GABA-A receptor, leading to an increase in intracellular calcium (Ca2+) and subsequent activation of the phosphatase calcineurin.[17] This cascade ultimately promotes the dynamin-dependent internalization of GABA-A receptors, reducing their number at the synapse.[17] A separate pathway involves the activation of L-type voltage-gated calcium channels (L-VGCCs), also leading to a Ca2+ influx, which then activates Protein Kinase A (PKA) and transcription factors like CREB and ICER, resulting in the transcriptional repression of GABA-A receptor subunit genes.[18]





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Caption: PLCδ/Calcineurin pathway for Diazepam-induced receptor downregulation.

Pharmacokinetics

The primary pharmacokinetic advantage of **Avizafone** is its ability to deliver diazepam into the systemic circulation rapidly and at high concentrations following intramuscular injection.[11][19]

Human Pharmacokinetic Data

A human clinical study directly compared the intramuscular injection of **Avizafone** (20 mg) with diazepam (11.3 mg). The results demonstrated that **Avizafone** administration leads to a significantly higher maximum plasma concentration (Cmax) of diazepam and a shorter time to



reach Cmax (Tmax) compared to the direct injection of diazepam itself.[11] The total drug exposure, as measured by the area under the curve (AUC), was equivalent for both administration routes.[11]

Parameter	Avizafone (20 mg, IM) → Diazepam	Diazepam (11.3 mg, IM)	Reference
Cmax	231 ng/mL	148 ng/mL	[11]
Tmax	Faster than Diazepam	Slower than Avizafone	[11]
AUC	Equal to Diazepam IM	Equal to Avizafone IM	[11]

Table: Comparative Pharmacokinetics in Humans (Intramuscular)

Animal Pharmacokinetic Data

Studies in rats investigating intranasal (IN) co-administration of **Avizafone** with the converting enzyme human aminopeptidase B (APB) also showed rapid absorption and high bioavailability. [5][20][21]

Dose (Diazepam Equivalent)	Bioavailability	Cmax (Plasma)	Tmax (Plasma)	Reference
0.50 mg/kg (IN)	77.8% ± 6.0%	71.5 ± 9.3 ng/mL	5 minutes	[20][21]
1.00 mg/kg (IN)	112% ± 10%	388 ± 31 ng/mL	8 minutes	[20][21]
1.50 mg/kg (IN)	114% ± 7%	355 ± 187 ng/mL	5 minutes	[20][21]

Table: Pharmacokinetics in Rats (Intranasal Co-administration with APB)

Analytical Methodologies

Accurate quantification of **Avizafone** and its metabolite diazepam is crucial for pharmacokinetic and formulation studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[8][13]



Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of diazepam (from **Avizafone**), atropine, and pralidoxime.[13]

- Sample Preparation:
 - Pipette 100 μL of human plasma into a microcentrifuge tube.
 - Add an internal standard solution (e.g., diazepam-d5 in acetonitrile).
 - Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- · Chromatographic Separation:
 - HPLC System: Standard HPLC system with a binary pump and autosampler.
 - Column: X-Terra MS C8 (100 mm x 2.1 mm, 3.5 μm particle size).[13]
 - Mobile Phase A: 2 mM formate buffer, pH 3.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 0.2 mL/min.[13]
 - Gradient: A stepwise gradient is employed to separate the analytes.
- Mass Spectrometric Detection:
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization: Electrospray ionization (ESI), positive ion mode.[8][13]
 - Detection: Multiple Reaction Monitoring (MRM).



- MRM Transition for Diazepam: m/z 285.2 → 193.1.[8][22]
- Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of diazepam in the unknown samples based on the peak area ratio relative to the internal standard.



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Caption: Experimental workflow for LC-MS/MS analysis of Diazepam from plasma.

Applications and Efficacy

The primary application of **Avizafone** is as a rapidly acting anticonvulsant, particularly as an antidote for poisoning by organophosphate nerve agents like soman and sarin.[1][15] It is a component of the French Army's three-drug auto-injector, which also contains atropine and pralidoxime.[4][15] Efficacy studies in animal models have shown that **Avizafone** can be more effective than diazepam in certain scenarios, particularly in preventing respiratory distress, though optimal dosing may differ. When used against soman-induced seizures in primates, a higher molar dose of **Avizafone** was required to achieve the same protective effect as diazepam, which was attributed to pharmacokinetic differences.[12][19] The rapid absorption and high peak plasma concentrations make **Avizafone** a valuable tool in emergency situations where immediate seizure control is critical.[11][19]

Conclusion

Avizafone successfully addresses the formulation challenges of diazepam by providing a water-soluble alternative that enables rapid and effective parenteral administration. Its well-characterized conversion to the active drug, diazepam, and its favorable pharmacokinetic profile—marked by a rapid onset and high peak concentration—underscore its value in emergency medicine, especially in military and civilian response to chemical threats. The



detailed analytical methods and experimental protocols summarized in this guide provide a foundation for further research and development in the field of prodrug design and emergency therapeutics.

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